molecular formula C14H8Cl2F3N3O2 B15132575 (2Z)-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetamide

(2Z)-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetamide

Cat. No.: B15132575
M. Wt: 378.1 g/mol
InChI Key: KLULDOQZSMDLFI-JJFYIABZSA-N
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Description

(2Z)-2-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetamide is a synthetic organic compound characterized by a pyridine ring substituted with chloro and trifluoromethyl groups, an oxyimino linker, and a 4-chlorophenyl-acetamide moiety.

Properties

Molecular Formula

C14H8Cl2F3N3O2

Molecular Weight

378.1 g/mol

IUPAC Name

(2Z)-2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyiminoacetamide

InChI

InChI=1S/C14H8Cl2F3N3O2/c15-9-3-1-7(2-4-9)11(12(20)23)22-24-13-10(16)5-8(6-21-13)14(17,18)19/h1-6H,(H2,20,23)/b22-11-

InChI Key

KLULDOQZSMDLFI-JJFYIABZSA-N

Isomeric SMILES

C1=CC(=CC=C1/C(=N/OC2=C(C=C(C=N2)C(F)(F)F)Cl)/C(=O)N)Cl

Canonical SMILES

C1=CC(=CC=C1C(=NOC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Physicochemical Properties:

  • Hydrogen Bond Donors: 1
  • Hydrogen Bond Acceptors : 7
  • Rotatable Bonds : 4
  • Molecular Complexity : 482 (indicating a highly branched structure)
  • Topological Polar Surface Area (TPSA) : 77.6 Ų (moderate polarity, suggesting balanced solubility) .

Comparison with Similar Compounds

Structural Comparison

The compound shares structural motifs with several classes of bioactive molecules, including pyrazolopyrimidines, sulfonylpyrimidines, and thienopyrimidines. Below is a comparative analysis of key analogs:

Compound Name (Core Structure) Key Substituents Structural Distinctions
(Target) Pyridine core 3-Cl, 5-CF₃ on pyridine; 4-Cl-phenyl on acetamide Unique oxyimino linkage and Z-configuration
2-[1-(3-Chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide Pyrazolopyrimidine core; 3-Cl-phenyl, 2-F-phenyl Fluorophenyl substitution and fused pyrazole ring enhance π-π stacking
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide Pyrimidine core; piperidinyl group Sulfanyl linker increases flexibility; piperidine enhances bioavailability
Thieno[3,2-d]pyrimidine derivatives Thiophene-fused pyrimidine; methyl groups Thiophene ring improves electron delocalization; methyl groups reduce polarity

Physicochemical and Pharmacokinetic Properties

The target compound exhibits intermediate polarity (TPSA = 77.6 Ų) compared to analogs with bulkier substituents. For example:

  • Hydrogen Bond Acceptors: The target has 7 acceptors, higher than pyrazolopyrimidine analogs (typically 5–6) due to its trifluoromethyl and oxyimino groups .
  • Rotatable Bonds: With 4 rotatable bonds, the target is less rigid than thienopyrimidine derivatives (e.g., 2–3 rotatable bonds) but more flexible than sulfonylpyrimidines .

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